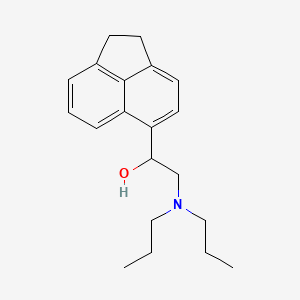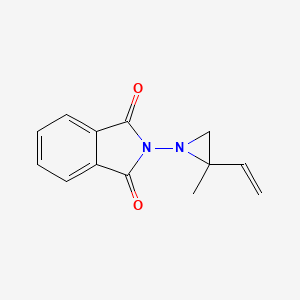
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of aziridines and isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of an appropriate isoindole derivative with an aziridine precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the isoindole, followed by the addition of the aziridine compound. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can replace the aziridine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Aziridines are known for their ability to interact with biological macromolecules, and isoindole derivatives have shown promise in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. Aziridines have been studied for their anticancer activity, and isoindole derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The isoindole moiety may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Lacks the ethenyl group, which may affect its reactivity and biological activity.
2-(2-Ethenylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methyl group, which may influence its chemical properties and interactions.
2-(2-Methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both ethenyl and methyl groups on the aziridine ring may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66095-61-2 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-(2-ethenyl-2-methylaziridin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O2/c1-3-13(2)8-14(13)15-11(16)9-6-4-5-7-10(9)12(15)17/h3-7H,1,8H2,2H3 |
Clave InChI |
XRRNCZSWEIOLBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1N2C(=O)C3=CC=CC=C3C2=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


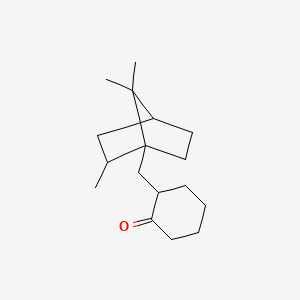

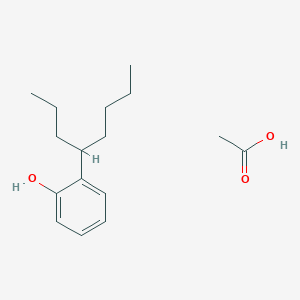
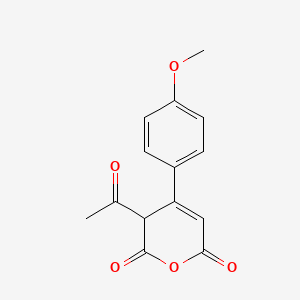
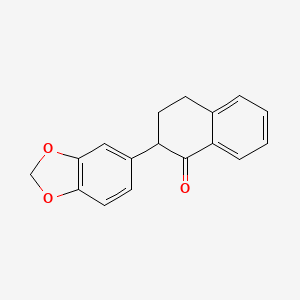

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)

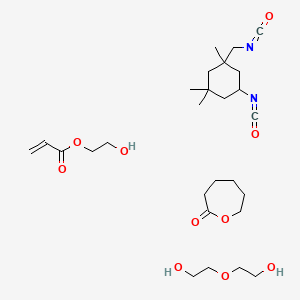
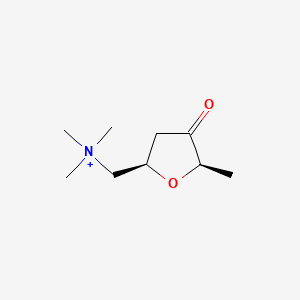
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
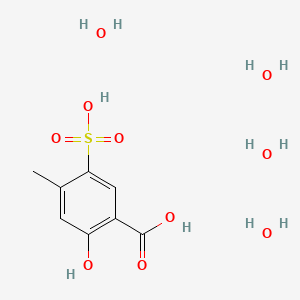
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
